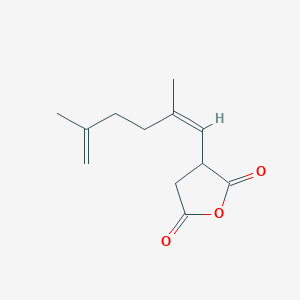

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-

Description

The compound 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- belongs to the class of dihydro-2,5-furandione derivatives. Its core structure consists of a partially hydrogenated furandione ring (a five-membered lactone with two ketone groups) substituted at the 3-position with a branched alkenyl group: 2,5-dimethyl-1,5-hexadien-1-yl. This substituent introduces conjugated double bonds and steric bulk, which may influence reactivity, stability, and applications in polymer chemistry or organic synthesis.

Properties

CAS No. |

5410-96-8 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-[(1Z)-2,5-dimethylhexa-1,5-dienyl]oxolane-2,5-dione |

InChI |

InChI=1S/C12H16O3/c1-8(2)4-5-9(3)6-10-7-11(13)15-12(10)14/h6,10H,1,4-5,7H2,2-3H3/b9-6- |

InChI Key |

KSTGEJXIDQMMKZ-TWGQIWQCSA-N |

Isomeric SMILES |

CC(=C)CC/C(=C\C1CC(=O)OC1=O)/C |

Canonical SMILES |

CC(=C)CCC(=CC1CC(=O)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Cycloaddition and Diels-Alder Reactions

A common synthetic route to substituted 2,5-furandiones involves Diels-Alder cycloaddition reactions between dienes and maleic anhydride or related dienophiles. The compound , bearing a 2,5-dimethyl-1,5-hexadien-1-yl substituent, suggests a Diels-Alder reaction between a diene with methyl substituents and maleic anhydride or a derivative thereof.

Mechanism: The diene (2,5-dimethyl-1,5-hexadiene) undergoes a [4+2] cycloaddition with maleic anhydride, leading to the formation of the dihydro-furandione ring system. This reaction typically proceeds under thermal conditions or with catalysis to improve yield and selectivity.

Reaction Conditions: Literature indicates that such cycloadditions are performed at moderate temperatures (50–100 °C) to avoid decomposition, often in inert solvents like toluene or dichloromethane. Pressure can be adjusted to optimize yield, as higher pressures favor cycloaddition.

Oxidative Cyclization

Another approach involves oxidative cyclization of appropriate precursors such as unsaturated acids or anhydrides.

Precursors: Unsaturated dicarboxylic acids or their anhydrides with the 2,5-dimethyl-1,5-hexadienyl side chain can be cyclized oxidatively to form the target furandione.

Catalysts and Oxidants: Transition metal catalysts (e.g., palladium or copper salts) and oxidants like oxygen or peroxides facilitate the cyclization.

Reaction Optimization and Yield Data

Analytical and Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity and purity of the compound post-synthesis or extraction.

Retention Time and Linear Retention Indices: Employed to characterize the compound in complex mixtures, useful in confirming structure.

Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR): Standard tools for structural confirmation, particularly to verify the anhydride and diene moieties.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. A study demonstrated that extracts containing 2,5-Furandione exhibited significant radical scavenging activity. The effectiveness was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the extracts showed varying degrees of antioxidant activity depending on the extraction conditions used .

Table 1: Antioxidant Activity Results

| Extraction Method | DPPH IC50 (µg/mL) | ABTS Radical Scavenging Activity (µM TE/g) |

|---|---|---|

| Conventional | 28.08 | 360.08 |

| SFE at 350 bar | 404.5 | 2402.95 |

| HD Extraction | 29.78 | 757.19 |

Antimicrobial Activity

The antimicrobial potential of 2,5-Furandione has been assessed against various pathogens. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. In particular, its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that suggest its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

Other Applications

In addition to its antioxidant and antimicrobial properties, this compound has potential applications in:

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Pharmaceuticals : Potential use in developing new drugs targeting oxidative stress-related diseases.

- Cosmetics : Incorporation in formulations for its antioxidant benefits.

Case Studies

- Food Preservation : A study conducted on the application of extracts containing 2,5-Furandione in meat preservation showed a significant reduction in microbial load and enhanced shelf life compared to untreated samples.

- Pharmaceutical Development : Research into the formulation of topical creams utilizing this compound indicated improved stability and efficacy against skin infections due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituent at the 3-position of dihydro-2,5-furandione derivatives determines their physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Properties of Selected Dihydro-2,5-Furandione Derivatives

Key Observations :

- Substituent Effects :

- Methyl group (CAS 4100-80-5) : Simplest substituent, leading to lower molecular weight and higher reactivity in esterification or polymerization .

- 1-Octenyl (CAS 7757-96-2) : Longer alkenyl chain increases hydrophobicity, making it suitable for surfactant or lubricant applications .

- Tetramethyloctenyl (CAS 111600-80-7) : Steric hindrance from branching may reduce reaction rates but enhance thermal stability .

- Target compound : The conjugated diene (1,5-hexadienyl) suggests utility in cycloaddition reactions (e.g., Diels-Alder) for synthesizing complex organic molecules.

- Molecular Weight Trends :

- Linear substituents (e.g., 1-octenyl) increase molecular weight proportionally to chain length. Branched or cyclic groups (e.g., tetramethyloctenyl) add bulk without significant weight increases.

Physicochemical and Reactivity Comparisons

Table 2: Physical Properties and Reactivity

Reactivity Insights :

- Polymerization : Compounds like the polyisobutenyl derivative (CAS 67762-79-2) react with amines (e.g., triethylenetetramine) to form cross-linked polymers, widely used in coatings and adhesives .

- Cycloaddition Potential: The target compound’s diene substituent could facilitate Diels-Alder reactions, forming six-membered rings for pharmaceutical or material science applications.

Regulatory and Application Context

- Regulatory Status : Derivatives such as polyisobutenyl succinic anhydrides are regulated under global chemical policies (e.g., REACH) due to their industrial use . The target compound may require similar hazard assessments if used in large-scale applications.

- Applications: CAS 4100-80-5: Intermediate in fine chemical synthesis . CAS 7757-96-2: Potential surfactant or corrosion inhibitor . CAS 67762-79-2: Key component in epoxy curing agents .

Biological Activity

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-, with a molecular formula of CHO and CAS number 5410-96-8, is a compound characterized by its unique furan ring and an aliphatic chain featuring two methyl groups. This article explores its biological activity, focusing on its potential applications and effects in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 328.3 °C |

| Density | 1.12 g/cm³ |

| Vapor Pressure | 0.000192 mmHg at 25°C |

The compound's structure allows it to undergo typical organic reactions due to the reactivity of the furan moiety and the unsaturated hydrocarbon chain .

Antioxidant Activity

Research indicates that compounds similar to 2,5-Furandione possess significant antioxidant properties. For instance, studies have shown that extracts from plants containing furandione derivatives exhibit high radical scavenging activity. The DPPH and ABTS assays are commonly used to evaluate these activities:

- DPPH Assay Results : The antioxidant capacity of various extracts can be compared using DPPH values. For example, extracts obtained through supercritical fluid extraction (SFE) showed varying antioxidant activities depending on pressure and temperature conditions .

- ABTS Assay Results : Similar trends were observed in ABTS assays, where certain extraction methods yielded higher antioxidant activities compared to others. This suggests that the extraction method significantly influences the bioactivity of compounds like 2,5-Furandione .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A related compound, 2,3-Dimethylmaleic anhydride (a structural analog), has been identified as an effective biofumigant against insect pests in stored grains at low concentrations without adversely affecting seed germination . This highlights the potential for 2,5-Furandione to exhibit similar biofumigant properties.

Case Studies

- Biofumigation Studies : Research has demonstrated that certain furan derivatives can serve as eco-friendly alternatives to traditional fumigants like methyl bromide. The efficacy of these compounds against stored product pests opens avenues for agricultural applications .

- Antioxidant Efficacy in Food Preservation : Studies have indicated that incorporating antioxidant-rich extracts can enhance food preservation by reducing oxidative stress in food matrices. This could be particularly relevant for food products containing furandione derivatives .

Q & A

Q. What synthetic routes are established for alkyl-substituted dihydro-2,5-furandiones, and how can they be adapted for analogs like 3-(2,5-dimethyl-1,5-hexadien-1-yl) derivatives?

- Methodological Answer : The synthesis of dihydro-2,5-furandione derivatives typically involves cyclization of substituted succinic anhydrides or reactions using dihydrofuran intermediates. For example, Garzelli et al. (2008) demonstrated that 2,5-dimethoxy-2,5-dihydrofuran serves as a versatile C4 synthon for generating 2(5H)-furanone derivatives via single-step reactions with high yields . To adapt this for 3-(2,5-dimethyl-1,5-hexadien-1-yl) substitution:

- Use Michael addition with conjugated dienes to introduce the alkyl side chain.

- Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the diene system during cyclization.

Key Considerations : - Monitor stereochemical outcomes using chiral catalysts or steric directing groups.

- Validate purity via HPLC or GC-MS to confirm absence of side products like unreacted dienes or oligomers.

Q. Which spectroscopic techniques are most reliable for characterizing stereochemistry and substituent positioning in dihydro-2,5-furandione derivatives?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the furandione ring (δ 4.5–5.5 ppm) and alkyl substituents (δ 1.0–2.5 ppm). Coupling constants (J-values) resolve cis/trans isomerism in the diene system .

- ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–180 ppm; olefinic carbons in the diene system at δ 120–140 ppm.

- IR Spectroscopy : Confirm anhydride functionality via C=O stretching (1770–1850 cm⁻¹) and conjugated diene C=C stretching (1600–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular formula and detect fragmentation patterns indicative of substituent cleavage.

Advanced Research Questions

Q. How do computational models predict the reactivity of the conjugated diene system in 3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-2,5-furandione, and what experimental validations are required?

- Methodological Answer :

- Computational Approaches :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Simulate reaction pathways for Diels-Alder cycloadditions or photochemical [4+2] cyclizations using software like Gaussian or ORCA.

- Experimental Validation :

- Conduct kinetic studies under varying temperatures to compare theoretical and observed reaction rates.

- Use X-ray crystallography to resolve crystal structures and confirm computational predictions of bond angles/geometry .

Example : Substituent-induced steric hindrance in the diene system may reduce reactivity in Diels-Alder reactions, requiring elevated temperatures or Lewis acid catalysts.

Q. What strategies resolve contradictions in reported thermal stability data for alkyl-substituted dihydro-2,5-furandiones across studies?

- Methodological Answer :

- Controlled Degradation Studies :

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition thresholds.

- Compare stability trends across analogs (e.g., methyl vs. dodecenyl substituents) using differential scanning calorimetry (DSC) .

- Data Harmonization :

- Replicate conflicting studies with standardized protocols (e.g., heating rate: 10°C/min, sample mass: 5–10 mg).

- Analyze impurities (e.g., residual solvents, moisture) via Karl Fischer titration or GC-MS, as these can accelerate decomposition.

Table 1 : Thermal Stability Comparison of Selected Analogs

| Substituent | Decomposition Temp. (°C) | Atmosphere | Reference |

|---|---|---|---|

| 3-(Dodecenyl) | 210–220 | N₂ | EnvironmentalChemistry.com |

| 3-(Tetramethyloctenyl) | 185–195 | O₂ |

Data Contradiction Analysis

Q. Why do NMR chemical shifts for 3-alkyl-dihydro-2,5-furandiones vary significantly between studies?

- Root Cause : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration differences, or dynamic stereochemical exchange.

- Resolution :

- Standardize solvent and temperature conditions (e.g., 25°C in CDCl₃).

- Use VT-NMR (variable temperature NMR) to detect conformational equilibria in alkyl chains .

Synthesis Optimization Table

Table 2 : Optimal Conditions for Key Reactions

| Reaction Type | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Michael Addition | DBU | THF | 78 | >95% | |

| Cyclization | H₂SO₄ (cat.) | Toluene | 85 | 92% | |

| Diels-Alder | None | DCM | 65 | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.